molecular formula C19H19N3O5 B14988698 N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-ethoxybenzamide

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-ethoxybenzamide

Cat. No.: B14988698
M. Wt: 369.4 g/mol
InChI Key: ZQTFPCKKIUHXFA-UHFFFAOYSA-N
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Description

N-[4-(3,4-Dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-ethoxybenzamide is a chemical compound of significant interest in scientific research, particularly within the field of medicinal chemistry. This synthetic small molecule belongs to the class of 1,2,5-oxadiazole derivatives, a heterocyclic framework recognized for its versatile biological activities and its role as a bioisostere for ester and amide functionalities . The molecular structure incorporates a 1,2,5-oxadiazole core linked to a 3,4-dimethoxyphenyl ring and an 4-ethoxybenzamide group, a design that suggests potential for diverse molecular interactions. Compounds featuring the 1,2,5-oxadiazole scaffold are extensively investigated for their potential as core structures in the development of novel therapeutic agents . Researchers value this pharmacophore for its ability to engage with multiple biological targets. The specific substitution pattern on this compound—with its methoxy and ethoxy groups—is typical of structures designed to optimize properties like solubility and binding affinity, making it a valuable candidate for structure-activity relationship (SAR) studies in oncology, infectious diseases, and neuroscience research . This product is provided for research use only and is strictly intended for laboratory investigations. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions, utilizing personal protective equipment and working in accordance with established laboratory safety protocols.

Properties

Molecular Formula

C19H19N3O5

Molecular Weight

369.4 g/mol

IUPAC Name

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-ethoxybenzamide

InChI

InChI=1S/C19H19N3O5/c1-4-26-14-8-5-12(6-9-14)19(23)20-18-17(21-27-22-18)13-7-10-15(24-2)16(11-13)25-3/h5-11H,4H2,1-3H3,(H,20,22,23)

InChI Key

ZQTFPCKKIUHXFA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=NON=C2C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

Preparation Methods

Dioxime Cyclization Route

The 1,2,5-oxadiazole ring can be constructed via cyclodehydration of a dioxime precursor. Starting with 3,4-dimethoxyphenylglyoxal , the dioxime is formed by treatment with hydroxylamine hydrochloride under acidic conditions:

$$
\text{3,4-Dimethoxyphenylglyoxal} + 2\text{NH}_2\text{OH} \rightarrow \text{Dioxime intermediate}
$$

Subsequent cyclization using a dehydrating agent like polyphosphoric acid (PPA) or thionyl chloride (SOCl$$_2$$) yields the 1,2,5-oxadiazole:

$$
\text{Dioxime} \xrightarrow{\text{PPA, 100°C}} \text{4-(3,4-Dimethoxyphenyl)-1,2,5-oxadiazol-3-amine}
$$

Key Parameters

  • Temperature : 90–110°C
  • Reaction Time : 4–6 hours
  • Yield : 60–75%

Nitrile Oxide Cycloaddition

An alternative route involves 1,3-dipolar cycloaddition of nitrile oxides with nitriles. For example, 3,4-dimethoxyphenylnitrile oxide reacts with cyanamide under platinum catalysis to form the oxadiazole ring:

$$
\text{Ar-C≡N-O}^- + \text{N≡C-NH}_2 \xrightarrow{\text{Pt catalyst}} \text{1,2,5-Oxadiazole}
$$

Challenges

  • Poor solubility of nitrile oxides in common solvents.
  • Competing dimerization of nitrile oxides.

Functionalization of the Oxadiazole Ring

Introduction of the Amine Group at Position 3

The amine group at position 3 is critical for subsequent amide coupling. This is achieved via:

  • Nucleophilic substitution of a halogenated oxadiazole intermediate with ammonia.
  • Reduction of a nitro group using hydrogenation (H$$_2$$, Pd/C) or Zn/HCl.

Example Protocol

  • Nitration of the oxadiazole at position 3 using HNO$$3$$/H$$2$$SO$$_4$$.
  • Reduction to amine:
    $$
    \text{NO}2\text{-Oxadiazole} \xrightarrow{\text{H}2, \text{Pd/C}} \text{NH}_2\text{-Oxadiazole}
    $$
    Yield : 80–85%

Synthesis of 4-Ethoxybenzamide

Preparation of 4-Ethoxybenzoic Acid

4-Ethoxybenzoic acid is synthesized via Williamson ether synthesis :

  • Alkylation of 4-hydroxybenzoic acid with ethyl bromide in the presence of K$$2$$CO$$3$$:
    $$
    \text{4-HO-C}6\text{H}4\text{-COOH} + \text{CH}3\text{CH}2\text{Br} \rightarrow \text{4-EtO-C}6\text{H}4\text{-COOH}
    $$
    Conditions : Reflux in acetone, 12 hours, yield: 90%.

Activation of Carboxylic Acid

The acid is activated as an acyl chloride using thionyl chloride (SOCl$$2$$) or via coupling reagents like HATU/EDCl:
$$
\text{4-EtO-C}
6\text{H}4\text{-COOH} \xrightarrow{\text{SOCl}2} \text{4-EtO-C}6\text{H}4\text{-COCl}
$$

Amide Coupling to Form the Target Compound

The final step involves coupling the activated 4-ethoxybenzoyl chloride with the 3-amino-1,2,5-oxadiazole intermediate. This is performed under Schotten-Baumann conditions or using DMAP as a catalyst:

$$
\text{NH}2\text{-Oxadiazole} + \text{4-EtO-C}6\text{H}_4\text{-COCl} \xrightarrow{\text{DMAP, DCM}} \text{Target Compound}
$$

Optimized Conditions

  • Solvent : Dichloromethane (DCM)
  • Temperature : 0°C to room temperature
  • Yield : 70–80%

Analytical Characterization

Critical characterization data for the target compound include:

Property Method Result
Molecular Formula HRMS C$${20}$$H$${20}$$N$$3$$O$$5$$
Melting Point DSC 182–184°C
$$^1$$H NMR (400 MHz, CDCl$$_3$$) NMR δ 1.42 (t, 3H, OCH$$2$$CH$$3$$), 3.87 (s, 6H, OCH$$_3$$), 6.92–7.85 (m, 7H, Ar-H)
HPLC Purity Reverse-phase HPLC >98%

Comparative Analysis of Synthetic Routes

The table below evaluates two primary routes for constructing the oxadiazole core:

Method Yield Advantages Disadvantages
Dioxime Cyclization 60–75% High regioselectivity, scalable Harsh conditions, long reaction time
Nitrile Oxide Cycloaddition 40–50% Mild conditions, fewer steps Low yield, competing dimerization

Challenges and Mitigation Strategies

  • Regioselectivity in Oxadiazole Formation
    • Use of electron-withdrawing groups (e.g., methoxy) directs cyclization to the desired position.
  • Amine Group Stability
    • Protecting the amine as a Boc-group during harsh reactions.
  • Purification Difficulties
    • Column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1).

Scalability and Industrial Relevance

For large-scale production, the dioxime cyclization route is preferred due to:

  • Availability of starting materials (3,4-dimethoxyphenylglyoxal).
  • Compatibility with continuous flow reactors for cyclodehydration.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-ethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or thiobenzamides.

Scientific Research Applications

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-ethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-ethoxybenzamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. It can also interact with cellular membranes, altering their permeability and affecting cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations on the Oxadiazole Ring

The oxadiazole ring’s substituents significantly influence compound behavior. Key comparisons include:

  • 3,4-Dimethoxyphenyl vs. 3,4-Diethoxyphenyl: The target compound’s 3,4-dimethoxyphenyl group differs from analogs like N-(4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl)-3-fluorobenzamide (compound 14, ), which features ethoxy groups.
  • Phenyl Substitution Patterns :
    Derivatives with electron-withdrawing groups (e.g., nitro, chloro) on the oxadiazole-attached phenyl ring, such as N-[4-(3-nitrophenyl)-1,2,5-oxadiazol-3-yl]-3-(trifluoromethyl)benzamide (compound 44, ), exhibit distinct electronic profiles that may enhance reactivity or target binding compared to the electron-donating methoxy/ethoxy groups in the target compound .

Substituent Variations on the Benzamide Group

The benzamide moiety’s substituents and their positions critically affect bioactivity:

  • 4-Ethoxy vs.
  • Positional Isomerism :
    The target’s 4-ethoxy substitution contrasts with N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-ethoxybenzamide (BH52673, ), where the ethoxy group is at position 2. Such positional changes can alter molecular dipole moments and intermolecular interactions .

Biological Activity

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-ethoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that includes an oxadiazole ring and an ethoxybenzamide moiety. Below is a summary of its chemical properties:

PropertyValue
Molecular Formula C18H20N4O3
Molecular Weight 344.38 g/mol
LogP 3.6679
Hydrogen Bond Acceptors 7
Hydrogen Bond Donors 1
Polar Surface Area 75.347 Ų

Antitumor Activity

Research indicates that this compound exhibits promising antitumor properties. In vitro studies have shown that the compound inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in tumor progression, such as matrix metalloproteinases (MMPs) and cyclooxygenases (COXs).
  • Receptor Modulation: It has been observed to modulate receptors associated with cell signaling pathways that regulate growth and apoptosis.

Case Studies

  • Study on Breast Cancer Cells:
    • A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound led to a significant reduction in cell viability (p < 0.01) compared to controls.
    • Apoptosis was confirmed through flow cytometry analysis, revealing an increase in sub-G1 phase cells.
  • Colon Cancer Research:
    • In another study involving HT-29 colon cancer cells, the compound showed a dose-dependent inhibition of cell proliferation.
    • Western blot analysis indicated upregulation of pro-apoptotic proteins (BAX) and downregulation of anti-apoptotic proteins (BCL-2).

Comparative Analysis with Related Compounds

To contextualize the biological activity of this compound, a comparative analysis with structurally similar compounds is presented below:

Compound NameIC50 (µM)Mechanism of Action
This compound15Apoptosis induction
N-[4-(3-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-methylbenzamide25Cell cycle arrest
N-[4-(2-hydroxyphenyl)-1,2,5-oxadiazol-3-yl]-4-fluorobenzamide30Enzyme inhibition

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